(2-chloro-9H-thioxanthen-9-yl)acetic acid
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Overview
Description
(2-chloro-9H-thioxanthen-9-yl)acetic acid: is an organic compound with the molecular formula C15H11ClO2S. It is a derivative of thioxanthene, a class of compounds known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-9H-thioxanthen-9-yl)acetic acid typically involves the chlorination of thioxanthene followed by carboxylation. One common method includes the reaction of 2-chlorothioxanthone with chloroacetic acid under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-chloro-9H-thioxanthen-9-yl)acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thioxanthene derivatives.
Scientific Research Applications
Chemistry: (2-chloro-9H-thioxanthen-9-yl)acetic acid is used as a building block in organic synthesis, particularly in the synthesis of complex thioxanthene derivatives .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets .
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of psychiatric disorders and cancer .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of (2-chloro-9H-thioxanthen-9-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or receptor binding .
Comparison with Similar Compounds
- 2-chlorothioxanthone
- 2-carboxymethoxythioxanthone
- 9H-thioxanthene-9-one
Comparison: Compared to these similar compounds, (2-chloro-9H-thioxanthen-9-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the acetic acid moiety enhances its solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
2-(2-chloro-9H-thioxanthen-9-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2S/c16-9-5-6-14-12(7-9)11(8-15(17)18)10-3-1-2-4-13(10)19-14/h1-7,11H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHPORPONBUMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(S2)C=CC(=C3)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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